
1-Ethoxycarbonyl-beta-carboline
概要
説明
1-Ethoxycarbonyl-beta-carboline is an organic compound . It is a yellow crystalline solid with a molecular weight of 240.3 . It has been found to exhibit certain biological activities, such as anti-tumor, anti-viral, and anti-inflammatory effects .
Synthesis Analysis
The method for preparing 1-Ethoxycarbonyl-beta-carboline usually involves the acetylation reaction of 2-pyridinecarboxamide . More detailed synthesis methods and strategies can be found in related literature .Molecular Structure Analysis
The molecular formula of 1-Ethoxycarbonyl-beta-carboline is C14H12N2O2 . The chemical name is ethyl 9H-pyrido [3,4-b]indole-1-carboxylate . The exact mass is 240.089877630 .Physical And Chemical Properties Analysis
1-Ethoxycarbonyl-beta-carboline is a solid at room temperature . It has a solubility of 60 mg/mL in DMSO . The compound is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone, etc .科学的研究の応用
- Researchers have discovered that certain Lactobacillus species produce a small molecule that inhibits the yeast-to-filament transition in the opportunistic fungal pathogen Candida albicans . This transition is crucial for C. albicans virulence. The compound, identified as 1-acetyl-β-carboline (1-ABC) , prevents filamentation by inhibiting the DYRK1-family kinase Yak1 . This finding highlights the potential of 1-ABC as an antifungal agent.
- Through a combination of network pharmacology, molecular docking, molecular dynamics, and experimentation, researchers explored how 1-ethoxycarbonyl-beta-carboline (EBC) regulates the M2 polarization of tumor-associated macrophages . Understanding this mechanism could have implications for cancer immunotherapy.
Antifungal Activity
Tumor-Associated Macrophage Modulation
作用機序
Target of Action
The primary target of 1-Ethoxycarbonyl-beta-carboline is Yak1 , a member of the DYRK1-family kinase . Yak1 plays a crucial role in the yeast-to-filament transition in Candida albicans, an important virulence trait .
Mode of Action
1-Ethoxycarbonyl-beta-carboline interacts with its target, Yak1, by inhibiting its function . This inhibition blocks the yeast-to-filament transition in Candida albicans, thereby preventing the formation of biofilms .
Biochemical Pathways
The compound affects the biochemical pathway involving the transition from yeast to filamentous form in Candida albicans. This transition can be induced by various environmental cues and is crucial for the pathogenicity of the fungus . By inhibiting Yak1, 1-Ethoxycarbonyl-beta-carboline disrupts this pathway, preventing the yeast-to-filament transition .
Result of Action
The inhibition of Yak1 by 1-Ethoxycarbonyl-beta-carboline results in the prevention of the yeast-to-filament transition in Candida albicans . This transition is a key virulence trait of the fungus, and its inhibition can therefore reduce the pathogenicity of Candida albicans . Additionally, the compound has been shown to block the formation of biofilms , which are structured communities of microorganisms that contribute to chronic infections.
Action Environment
The action of 1-Ethoxycarbonyl-beta-carboline can be influenced by various environmental factors. For instance, the yeast-to-filament transition in Candida albicans, which the compound inhibits, can be induced by diverse environmental cues . Therefore, changes in these environmental conditions could potentially affect the compound’s efficacy.
Safety and Hazards
特性
IUPAC Name |
ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-18-14(17)13-12-10(7-8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXOOHNXLDSCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 9H-pyrido[3,4-b]indole-1-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-Ethoxycarbonyl-beta-carboline exert its antifungal effects?
A: Research suggests that 1-Ethoxycarbonyl-beta-carboline targets a specific type of kinase called DYRK kinase, particularly YakA, in the fungus Aspergillus fumigatus []. This kinase is crucial for regulating the blocking of septal pores, which are openings in the fungal cell wall, in response to stress. By inhibiting YakA, 1-Ethoxycarbonyl-beta-carboline disrupts this stress response mechanism, ultimately impairing fungal growth and survival, particularly in challenging environments like lung tissue [].
Q2: Can you explain the mechanism by which 1-Ethoxycarbonyl-beta-carboline inhibits YakA and what downstream effects this has on Aspergillus fumigatus?
A: While the precise molecular mechanism of inhibition requires further investigation, 1-Ethoxycarbonyl-beta-carboline is believed to directly interact with YakA, preventing it from phosphorylating its target protein, Lah []. Lah is responsible for anchoring Woronin bodies, organelles unique to filamentous fungi, to the septal pore. This anchoring is essential for plugging the pore during stress, preventing the loss of cytoplasm and maintaining cellular integrity. By disrupting the YakA-Lah interaction, 1-Ethoxycarbonyl-beta-carboline hinders the fungus's ability to effectively block its septal pores under stress, leading to reduced growth and survival, especially in challenging environments like lung tissue [].
Q3: Are there any studies on the synergistic effects of 1-Ethoxycarbonyl-beta-carboline with existing antifungal agents?
A: Yes, research indicates that 1-Ethoxycarbonyl-beta-carboline acts synergistically with azole antifungals against Aspergillus fumigatus []. Azoles are the current frontline treatment for Aspergillus infections, but their efficacy is threatened by rising resistance. This synergistic interaction, potentially stemming from their distinct mechanisms of action, highlights the potential of 1-Ethoxycarbonyl-beta-carboline in combination therapies to enhance antifungal efficacy and combat drug resistance.
Q4: Has the structure of 1-Ethoxycarbonyl-beta-carboline been characterized, and are there any insights into its structure-activity relationship?
A: While specific spectroscopic data for 1-Ethoxycarbonyl-beta-carboline is not provided in the provided research excerpts, it is known to belong to the β-carboline family of compounds. These compounds share a common tricyclic ring structure, and modifications to this core structure, particularly at the 1-position, can significantly impact their biological activity [, ]. The presence of the ethoxycarbonyl group at the 1-position in 1-Ethoxycarbonyl-beta-carboline likely plays a critical role in its interaction with YakA and subsequent antifungal activity.
Q5: Beyond its antifungal activity, are there other potential applications for 1-Ethoxycarbonyl-beta-carboline being explored?
A: Preliminary research suggests that 1-Ethoxycarbonyl-beta-carboline may hold promise beyond antifungal applications. Studies have shown its ability to inhibit the M2 polarization of tumor-associated macrophages []. This polarization process is linked to tumor growth and immune evasion. While further research is needed, this finding suggests 1-Ethoxycarbonyl-beta-carboline could be explored for potential anti-cancer applications, particularly in modulating the tumor microenvironment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

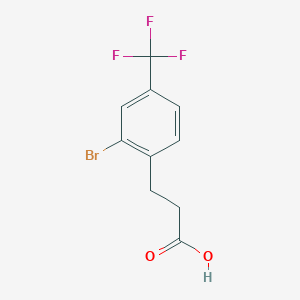
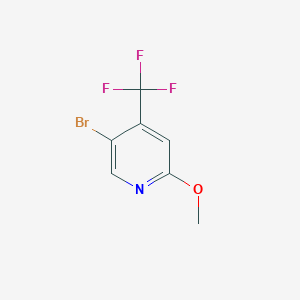
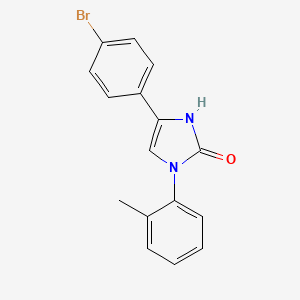
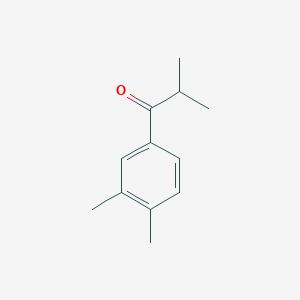
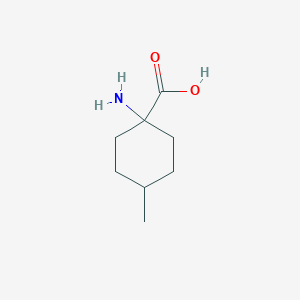
![3-(4-chlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037994.png)
![2-benzyl-3-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-N,N-dimethyl-3-oxopropanamide](/img/structure/B3037996.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-furylmethyl)acetamide](/img/structure/B3037999.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3038000.png)

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B3038007.png)
![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038009.png)